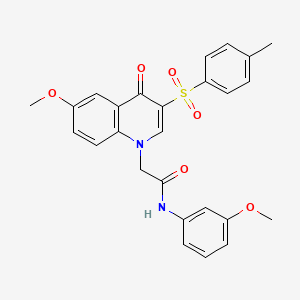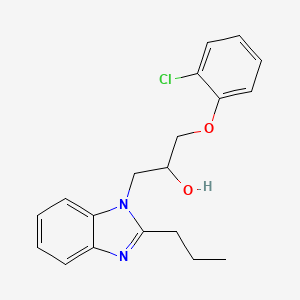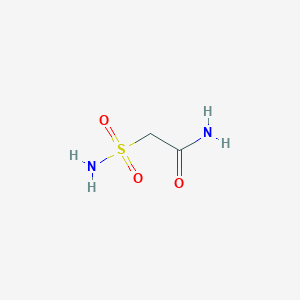![molecular formula C18H16N2O B2535949 2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 876883-04-4](/img/structure/B2535949.png)
2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodiazole ring, which is a heterocyclic compound containing a benzene ring fused to a diazole ring . The prop-2-yn-1-yl group is a linear, unsaturated hydrocarbon chain, and the 4-methylphenoxy group is a phenyl ring with a methyl and an oxygen substituent .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzodiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The alkyne in the prop-2-yn-1-yl group is reactive and can undergo addition reactions. The ether linkage in the 4-methylphenoxy group is generally stable but can be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodiazole ring could contribute to its stability and rigidity. The prop-2-yn-1-yl group could potentially increase its reactivity. The 4-methylphenoxy group could influence its solubility properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of compounds with similar structural motifs, such as benzothiazoles and benzimidazoles, have been widely explored for their versatile applications in medicinal chemistry and materials science. For example, novel synthesis routes for benzothiazoles have been developed to explore their pharmacological potentials (Gabriele et al., 2006; Mori et al., 2021).
Antitumor and Antimicrobial Activities
- Compounds with the benzothiazole core have demonstrated significant antitumor activities. Research shows that benzothiazoles can induce DNA adduct formation in tumor cells, suggesting a mechanism of action involving DNA damage (Leong et al., 2003). Another study highlighted the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, which showed potential for DNA protection and antimicrobial activities, indicating their utility in designing new therapeutic agents (Gür et al., 2020).
Fluorescent Probes and Sensors
- Research into benzothiazole derivatives for applications as fluorescent probes sensing pH and metal cations has shown promising results. These findings suggest the potential for developing new materials for environmental monitoring and biological imaging (Tanaka et al., 2001).
Antioxidant Activity
- The exploration of antioxidant activities of benzothiazole derivatives has led to the development of compounds with potential therapeutic applications, particularly in conditions associated with oxidative stress (Buravlev et al., 2021).
Drug Development Building Blocks
- Studies have also focused on creating new building blocks for drug discovery, utilizing the structural diversity of benzothiazole and related compounds to explore chemical space for ligand development. These efforts aim to identify novel therapeutic targets and optimize drug candidates (Durcik et al., 2020).
Eigenschaften
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-prop-2-ynylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-21-15-10-8-14(2)9-11-15/h1,4-11H,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOKSECCKWIMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)



![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)

![N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535878.png)

![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2535887.png)
![Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2535888.png)
